molecular formula C12H11N3O B571855 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile CAS No. 1272756-09-8

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile

Cat. No. B571855
M. Wt: 213.24
InChI Key: SMAMBBUOJYXRFU-UHFFFAOYSA-N
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Description

“4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile” is a heterocyclic compound . It is also known as spiro-tryptamine. The molecular formula is C12H12N2O3 and the molecular weight is 232.239.


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro [quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride has been used to produce similar compounds .


Molecular Structure Analysis

The molecular structure of “4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile” is complex due to the presence of the spiro[cyclobutane-1,2’-quinazoline] moiety .

properties

IUPAC Name

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-7-8-3-1-4-9-10(8)11(16)15-12(14-9)5-2-6-12/h1,3-4,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAMBBUOJYXRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136434
Record name Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile

CAS RN

1272756-09-8
Record name Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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